Basic blue 99
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[3-[(4,8-diamino-6-bromo-5-hydroxy-1-oxonaphthalen-2-ylidene)amino]phenyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2.ClH/c1-24(2,3)11-6-4-5-10(7-11)23-15-9-14(22)16-17(19(15)26)13(21)8-12(20)18(16)25;/h4-9H,1-3H3,(H4-,21,22,23,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSMLBZXQOMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC(=C1)N=C2C=C(C3=C(C2=O)C(=CC(=C3O)Br)N)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874042 | |
| Record name | Basic Blue 99 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; [EC: SCCS - Opinion] | |
| Record name | Basic Blue 99 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1885 | |
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CAS No. |
68123-13-7 | |
| Record name | Basic Blue 99 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68123-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Blue 99 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenaminium, 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino]-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Basic Blue 99 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphtyl)amino]-N,N,N-trimethylanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC BLUE 99 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0U7VBC51E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Compositional Analysis of Basic Blue 99
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in the analysis of Basic Blue 99, providing crucial information on its structure, purity, and composition. These methods rely on the interaction of the molecule with electromagnetic radiation to generate characteristic spectra.
Ultraviolet-Visible (UV-Vis) spectroscopy is a primary method for the identification of this compound. The technique measures the absorption of UV and visible light by the chromophores within the molecule. The resulting spectrum is characteristic of the compound and can be used for identification purposes. cir-safety.orgcir-safety.org When dissolved in water, this compound exhibits distinct absorption peaks. cir-safety.orgdudley-chem.com
Research and quality control specifications have identified key absorption maxima for this compound. cir-safety.orgcir-safety.org While UV-Vis is useful for initial identification, it has been noted that when used in conjunction with mass spectrometry for the analysis of chromatographic separations (LC/MS), it provides a characterization that some regulatory bodies consider to be limited for fully defining the complex mixture. europa.eueuropa.eueuropa.eu
| Wavelength (nm) | Reference |
| 270 | cir-safety.orgcir-safety.org |
| 577 | cir-safety.orgcir-safety.org |
| 619 | cir-safety.orgcir-safety.org |
| 633 +/- 3 | dudley-chem.com |
Infrared (IR) spectroscopy is employed for the structural confirmation of this compound. cir-safety.orgcir-safety.org This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting IR spectrum serves as a molecular "fingerprint," and its comparison with a reference standard confirms the identity and structural integrity of the compound. dudley-chem.com For commercial batches, IR spectroscopy is used to verify the identity of the material before it is placed on the market. europa.eueuropa.eu This is a critical step in batch analysis, helping to ensure consistency in the face of the known compositional variability of the dye.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), is a powerful tool for the detailed structural elucidation of the components within this compound. It has been used to confirm that the dye exists as a sum of isomers, with 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphtyl)amino]-N,N,N-trimethylanilinium chloride being the main isomer. europa.eu However, scientific committees have expressed that the characterization of the entire complex mixture by NMR and IR alone is not considered fully convincing for regulatory purposes, highlighting the challenge posed by the dye's heterogeneity. europa.eueuropa.eu NMR has also been utilized in identifying the products formed from the oxidation of related hair dye components, demonstrating its utility in tracking chemical transformations. researchgate.netresearchgate.net
Chromatographic Separation and Quantification Techniques
Due to the multi-component nature of this compound, chromatographic techniques are essential for separating the mixture into its individual constituents for subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for analyzing the complex composition of this compound. HPLC analysis has demonstrated that the dye is a mixture of 23 to 40 different substances with varying concentrations from batch to batch. europa.eueuropa.eu This significant batch-to-batch variability is a key characteristic of the commercial product. europa.eu
Studies using HPLC coupled with a Diode-Array Detector (DAD) have been developed for the simultaneous determination of this compound and other semi-permanent dyes in commercial hair coloring products. rsc.orgresearchgate.net In these methods, the maximum wavelength selected for the analysis of this compound is 618 nm. rsc.org To improve the separation of the various dye components, methodological enhancements such as using an ionic liquid as a mobile phase additive have been explored. researchgate.netresearchgate.net
The compositional differences between batches are clearly illustrated by HPLC data, which show significant variations in the percentage of the main component and other constituents. europa.eueuropa.eu
| Batch ID | Main Component Peak Area (%) | Number of Substances Detected | Reference |
| RS2798801 | 36% | 23-32 | europa.eueuropa.eu |
| 74/75 | 49% | 23-32 | europa.eueuropa.eu |
Capillary Electrophoresis (CE) is another powerful analytical technique applied to the separation of this compound from other dyes in cosmetic formulations. mdpi.comnih.gov CE separates ionic species based on their size and charge as they move through a capillary under the influence of an electric field. This method is noted for its high selectivity and excellent resolution. nih.gov
An analytical methodology using CE was developed to determine five temporary dyes, including this compound, in hair care products. nih.gov While effective, it has been noted that CE can sometimes exhibit lower sensitivity compared to HPLC. nih.gov Optimized conditions for the separation have been established to ensure reliable analysis. mdpi.comnih.gov
| Parameter | Condition | Reference |
| Technique | Capillary Electrophoresis with Diode-Array Detection (CE/DAD) | mdpi.com |
| Buffer (BGE) | 100 mM acetate (B1210297) buffer (acetic acid + HIBA 50:50) + 90% v/v MeOH | mdpi.com |
| pH | 6.6 | mdpi.com |
| Voltage | 30 kV | mdpi.com |
| Temperature | 30 °C | mdpi.com |
| Detection Wavelength | 210 nm | mdpi.com |
Isomeric and Analogous Compound Characterization
This compound is not a single, monolithic chemical entity but rather a complex mixture. Its primary chromophore component is predominantly composed of three isomers of bromo-4,8-diamino-6-(3-trimethylamino)-phenylamino-1,5-naphthoquinone. cir-safety.org The specific position of the bromo group can vary, occupying the 2, 3, 6, or 7 position on the naphthoquinone structure. cir-safety.org One of the main isomers identified is 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino]-N,N,N-trimethylbenzenaminium chloride. europa.eueuropa.eu
Further complicating its composition, this compound can contain a significant number of chemical analogues, with some analyses identifying up to 40 different but related substances within a single batch. europa.eueuropa.eu An alternative description characterizes it as a mixture of two quaternary ammonium (B1175870) compounds that are differentiated by the number of bromine atoms and the position of the trimethylanilinium group. cir-safety.org
The European Commission's Scientific Committee on Consumer Safety (SCCS) has highlighted the isomeric complexity by identifying four primary compounds within the mixture and detailing their potential isomers. europa.eu This isomeric and analogous complexity is a defining characteristic of this compound.
Table 1: Isomeric Profile of Compounds Identified in this compound
| Compound ID | Number of Potential Isomers | Reference |
|---|---|---|
| Compound 1 | 3 | europa.eu |
| Compound 2 | 3 | europa.eu |
| Compound 3 | 3 | europa.eu |
| Compound 4 | 6 | europa.eu |
Batch-to-Batch Variability and its Analytical Implications
A significant challenge in the characterization and regulation of this compound is its pronounced batch-to-batch variability. europa.eucir-safety.org High-Performance Liquid Chromatography (HPLC) analyses of different production batches have demonstrated that the material's composition is highly variable. europa.eueuropa.eu The purity of the main dye components can fluctuate substantially, with reported values ranging from as low as 48.2% to approximately 70% in different batches. europa.eu
This variability is not limited to the primary dye components. The mixture often contains a substantial amount of other substances. For instance, one batch was reported to contain approximately 70% Basic Blue dye, 20% sucrose, and 7% inorganic salts. cir-safety.org Another analysis found a batch to consist of 60.7% dye, 25.7% sugars, and 11.8% inorganic salts. cir-safety.org These additives, typically sodium chloride and/or saccharose, are often added to standardize the color strength of the final product. europa.eu
The analytical implications of this inconsistency are profound. The wide variation between batches means that toxicological and safety data derived from one specific batch may not be representative of another. europa.euewg.org This has led regulatory bodies, such as the SCCS, to conclude that the safety of this compound cannot be adequately evaluated without a well-defined set of specifications for the material's composition. europa.euewg.orgtiiips.com The variability can also impact the functional properties of the dye, such as its hair dyeing efficacy. google.com Furthermore, various inorganic impurities have been quantified in this compound, with specified limits for heavy metals. europa.eucir-safety.org The routine analysis of cosmetic products is therefore crucial to ensure both consumer safety and batch-to-batch quality. researchgate.net
Table 2: Compositional Variability in Different Batches of this compound
| Component | Reported Percentage Range or Value | Reference |
|---|---|---|
| Dye Purity (by HPLC area-%) | 48.2% - 70% | europa.eu |
| Sugars (e.g., Sucrose) | ~20% - 25.7% | cir-safety.orgcir-safety.org |
| Inorganic Salts | ~7% - 11.8% | cir-safety.orgcir-safety.org |
| Water/Volatile Matter | ~1.8% - 4% | cir-safety.orgcir-safety.org |
Table 3: Specified Limits for Inorganic Impurities in this compound
| Impurity | Maximum Limit (ppm) | Reference |
|---|---|---|
| Lead (Pb) | < 20 | europa.eucir-safety.org |
| Antimony (Sb) | < 10 | europa.eucir-safety.org |
| Nickel (Ni) | < 10 | europa.eucir-safety.org |
| Arsenic (As) | < 5 | europa.eucir-safety.org |
| Cadmium (Cd) | < 5 | europa.eucir-safety.org |
| Mercury (Hg) | < 1 | europa.eucir-safety.org |
Mechanistic Investigations of Basic Blue 99 Interactions
Biological Interaction Mechanisms
The biological interactions of Basic Blue 99 are a subject of scientific scrutiny, particularly concerning its interface with fundamental cellular components and processes.
Nucleic Acid Binding Dynamics and Specificity (DNA/RNA)
The interaction of this compound with nucleic acids such as DNA and RNA is a critical aspect of its toxicological profile. As a cationic molecule, it possesses the potential for electrostatic attraction to the negatively charged phosphate (B84403) backbone of nucleic acids. wikipedia.org Studies have investigated its genotoxic potential, offering indirect evidence of its interaction with DNA.
Research has shown that this compound can act as a weak mutagen in the Ames test, a bacterial reverse mutation assay, indicating some level of interaction with bacterial DNA that leads to both reverse and frameshift mutations. nih.gov However, it did not induce mutations in Escherichia coli or in any mammalian cells tested. nih.gov Further studies, such as the Comet assay, which detects DNA damage, found that this compound did not induce damage in either monolayer or 3D cell cultures. cir-safety.org Similarly, it was not found to be genotoxic in unscheduled DNA synthesis assays using rat hepatocytes. cir-safety.org
The binding mechanism of similar cationic dyes, such as Methylene Blue, to DNA has been studied more extensively and may offer a model for understanding this compound. These dyes can interact with nucleic acids through intercalation (inserting between base pairs) and groove binding. usc.edunih.govacs.org The specific mode and affinity of binding often depend on the base sequence (e.g., GC-rich regions) and the ionic strength of the environment. nih.gov For this compound, while direct binding studies are limited, the collective genotoxicity data suggests that its interaction with mammalian DNA is weak and does not typically lead to significant mutagenic events.
Table 1: Summary of Genotoxicity Findings for this compound
| Test System | Result | Conclusion | Reference |
| Ames Test (Bacterial) | Weak mutagen (with and without metabolic activation) | Caused reverse and frameshift mutations | nih.gov |
| E. coli Mutation Assay | Negative | Did not induce mutations | nih.gov |
| Mammalian Cell Mutation Assays | Negative | Did not induce mutations | nih.gov |
| Comet Assay (Cell Cultures) | Negative | Did not induce DNA damage | cir-safety.org |
| Unscheduled DNA Synthesis (Rat Hepatocytes) | Negative | Not genotoxic | cir-safety.org |
Cellular Uptake and Localization Pathways
The ability of this compound to enter cells and its subsequent subcellular distribution are key to understanding its biological activity. As a small, cationic molecule, its passage across the cell membrane can be influenced by several factors. Dermal absorption of this compound has been reported to be low in both human and rat models. nih.gov
The primary mechanisms for the cellular uptake of external molecules include passive diffusion, facilitated diffusion, and active transport processes like endocytosis. nih.govnih.gov For small molecules, uptake is often dependent on concentration and energy. nih.gov Given its positive charge and the negative charge of the cell membrane, electrostatic interactions may play a role. If internalized, cationic molecules can be sequestered into acidic organelles like lysosomes or accumulate in mitochondria due to the mitochondrial membrane potential. nih.gov
The specific pathways for this compound have not been fully elucidated in published research. However, studies on other nanoparticles and dyes show that uptake can occur through various endocytic routes, including clathrin-mediated endocytosis, caveolae-dependent endocytosis, and macropinocytosis. nih.gov Once inside the cell, localization is critical. For instance, fluorescent probes are often designed with specific moieties to target them to organelles like the nucleus or mitochondria for imaging purposes. nih.govnih.gov Without such specific targeting, the distribution of a molecule like this compound would be governed by its physicochemical properties.
Cellular Response and Cytotoxicity Mechanisms
The investigation into the cellular and molecular responses to this compound has revealed distinct mechanisms of cytotoxicity, particularly concerning the mode of cell death and the influence of the cellular microenvironment. Research has focused on understanding whether the compound triggers a necrotic or apoptotic pathway and how these responses differ in traditional two-dimensional (2D) versus more physiologically relevant three-dimensional (3D) cell culture models.
Pathways of Cell Death Induction (Necrosis vs. Apoptosis)
The primary toxic action of this compound appears to be the induction of cell death. nih.gov Studies utilizing human immortalized keratinocyte (HaCaT) cell lines have demonstrated that the specific pathway of cell death is highly dependent on the cellular context.
In conventional 2D monolayer cell cultures, exposure to this compound has been observed to predominantly induce necrosis. nih.govresearchgate.net Necrosis is a form of cell death characterized by the loss of plasma membrane integrity, cellular swelling, and subsequent lysis, which releases intracellular contents and can provoke an inflammatory response.
Conversely, when evaluated in a 3D model, specifically an in-house developed Equivalent Human Epidermis (EHE) model using HaCaT cells, the mechanism of cell death shifts to apoptosis. nih.govresearchgate.netcolab.ws Apoptosis, or programmed cell death, is a more controlled process involving cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies, without the inflammatory response associated with necrosis. oup.comnih.gov This suggests that the more complex, tissue-like structure of the 3D model influences how cells respond to the cytotoxic effects of this compound. nih.govresearchgate.net It is noteworthy that in these studies, the induction of cell death by this compound did not appear to be accompanied by genotoxic effects. nih.govresearchgate.net
Biochemical evidence from studies on related hair dye components suggests that carcinogenic substances within dyes can lead to apoptosis in exposed cells. nih.gov While this compound itself did not show genotoxic effects in the referenced cytotoxicity studies, the broader class of compounds it belongs to has been associated with mechanisms that can trigger programmed cell death. nih.govresearchgate.netnih.gov
Differential Cellular Responses in 2D vs. 3D Culture Models
The divergence in cell death pathways between 2D and 3D models highlights the critical role of the cellular microenvironment in toxicological assessments. nih.govresearchgate.netcolab.ws Two-dimensional cell cultures, where cells grow as a flat monolayer on a plastic surface, represent a simplified system. physiology.orgnih.gov In contrast, 3D cell culture models, such as the Equivalent Human Epidermis (EHE), aim to better replicate the in vivo conditions of human tissues by providing a more complex architecture with cell-cell and cell-matrix interactions. nih.govphysiology.orgnih.gov
Research directly comparing these models for this compound toxicity found that cells in the 3D EHE model react differently to the chemical stressor than those in a 2D monolayer. nih.govresearchgate.netcolab.ws The observation that necrosis is the primary pathway in 2D cultures, while apoptosis is induced in the more physiologically representative 3D model, underscores that the cellular environment is a key determinant of the toxicological outcome. nih.govresearchgate.net This finding aligns with a broader understanding in cell biology that moving from 2D to 3D culture systems can significantly alter cellular behaviors, including proliferation, differentiation, and response to stimuli. physiology.orgnih.gov
The heightened complexity of the 3D environment, which better mimics the structure of human epidermis, likely influences signaling pathways that govern the cellular response to toxic insults, leading to the activation of the apoptotic program rather than the uncontrolled cell lysis seen in necrosis. nih.govresearchgate.netphysiology.org
Data Tables
Table 1: Cell Death Pathways Induced by this compound in Different Culture Models
| Culture Model | Cell Line | Primary Cell Death Pathway | Genotoxic Effects | Reference |
| 2D Monolayer | HaCaT | Necrosis | Not Observed | nih.govresearchgate.net |
| 3D Equivalent Human Epidermis (EHE) | HaCaT | Apoptosis | Not Observed | nih.govresearchgate.net |
Table 2: Summary of Cellular Responses in 2D vs. 3D Culture Models
| Feature | 2D Monolayer Culture | 3D Equivalent Human Epidermis (EHE) Culture | Reference |
| Cellular Arrangement | Flat, single layer of cells on a plastic substrate. | Multi-layered structure mimicking tissue architecture. | physiology.orgnih.gov |
| Cell-Cell/Cell-Matrix Interactions | Limited. | Extensive and more physiologically relevant. | nih.govphysiology.org |
| Response to this compound | Induction of Necrosis. | Induction of Apoptosis. | nih.govresearchgate.netcolab.ws |
| Physiological Relevance | Considered less representative of in vivo conditions. | Considered a better mimic of human tissue responses. | nih.govphysiology.orgnih.gov |
Environmental Fate and Degradation Pathways of Basic Blue 99
Adsorption Studies for Environmental Remediation
Adsorption has been identified as a highly effective and economical method for removing dyes from aqueous solutions. cir-safety.org The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).
A variety of low-cost and specially engineered materials have been investigated for their potential to adsorb basic dyes, including Basic Blue 99.
Groundnut Shells and Water Hyacinth (Eichhornia crassipes): Activated charcoal derived from groundnut shells (GNC) and Eichhornia charcoal (EC) has proven effective in adsorbing Basic Blue 9 (BB9), a compound structurally related to this compound. Studies have demonstrated the successful and economic removal of BB9 from aqueous solutions using these biosorbents.
Carbon Nanotubes (CNTs): CNTs are recognized as attractive adsorbents due to their well-defined hollow structure, large surface area, and hydrophobic walls. mdpi.com They have shown high adsorption capacity for various dyes, often exceeding that of activated carbon. mdpi.com The adsorption mechanism on CNTs involves non-covalent interactions like van der Waals forces, π-π stacking, hydrogen bonds, and electrostatic forces. researchgate.net While specific studies on this compound are limited, research on other basic dyes like Methylene Blue shows that CNTs are effective, with adsorption being a spontaneous and endothermic process. mdpi.comresearchgate.net
Tea Wastes: Tea waste is a low-cost and readily available material that has been successfully used as an adsorbent for basic dyes like Methylene Blue. mdpi.comacs.org Studies show that tea wastes have a strong affinity for cationic dyes, with the adsorption process being influenced by pH, contact time, and adsorbent dose. mdpi.comiau.ir The adsorption kinetics on tea waste typically follow a pseudo-second-order model, indicating chemisorption. researchgate.net
Polymer Composites: Composite materials, such as those combining polymers with bentonite (B74815) clay or activated carbon, have been developed to enhance adsorption capacity and ease of use. iwra.orgmdpi.com For instance, a superabsorbent polymer composite incorporating activated charcoal demonstrated significantly improved removal of Methylene Blue, driven by electrostatic attraction between the cationic dye and the anionic polymer matrix. iwra.org These composites offer advantages like easy phase separation and rapid removal of cationic dyes. mdpi.com
The efficiency of the adsorption process is dependent on several key operational parameters. Optimizing these factors is crucial for maximizing dye removal.
pH: The pH of the solution is a critical parameter. For basic dyes, adsorption tends to increase with a rise in pH. In a study on Basic Blue 9, adsorption increased with pH, which is typical for the removal of cationic dyes.
Contact Time: The removal of dye generally increases with contact time until equilibrium is reached. For the adsorption of a basic dye onto almond shells, equilibrium was rapidly achieved within 30 minutes. Similarly, when using groundnut shell activated carbon, the optimal equilibrium time was found to be 35 minutes.
Initial Dye Concentration: The initial concentration of the dye affects the adsorption capacity. An increase in the initial concentration of Basic Blue 9 led to an increase in the amount of dye adsorbed.
Adsorbent Dose: The percentage of dye removal increases with the adsorbent dosage up to a certain point, after which the effect may level off. This is attributed to the greater availability of active sites on the adsorbent surface. For Basic Blue 9, an increase in the amount of adsorbent (groundnut shell charcoal and Eichhornia charcoal) enhanced dye uptake.
Temperature: Temperature influences the adsorption process by affecting the mobility of dye molecules and the nature of the adsorption (endothermic or exothermic). For Basic Blue 9, adsorption increased with a rise in temperature, indicating an endothermic process. This trend is common for the adsorption of basic dyes on various adsorbents, where increased temperature can enhance the diffusion rate of dye molecules.
Interactive Table: Optimal Conditions for Basic Dye Adsorption
To understand the interaction between the dye and the adsorbent surface, various isotherm models are used to fit the experimental equilibrium data.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is often used to calculate the maximum adsorption capacity (Qo). Studies on various basic dyes have shown a good fit with the Langmuir model.
Freundlich Isotherm: This empirical model is applied to describe multilayer adsorption on heterogeneous surfaces. The adsorption of Basic Blue 9 onto groundnut shell and Eichhornia charcoals was successfully described by the Freundlich model.
Redlich-Peterson Isotherm: This is a hybrid, three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. It can be applied in either homogeneous or heterogeneous systems.
Dubinin-Radushkevich (D-R) Isotherm: This model is used to determine the nature of the adsorption process (physical or chemical) by calculating the mean free energy of adsorption (Ea). The D-R model was one of the five isotherm models applied to the study of Basic Blue 9 adsorption.
Interactive Table: Adsorption Isotherm Model Parameters for Basic Blue 9
Kinetic studies describe the rate of dye uptake, while thermodynamic analysis provides insight into the spontaneity and energy changes of the process.
Adsorption Kinetics: The rate of adsorption is often analyzed using models like the pseudo-first-order and pseudo-second-order models. The adsorption of Basic Blue 9 onto both groundnut shell and Eichhornia charcoals was best described by the pseudo-second-order kinetic model. This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. Furthermore, the data indicated that the rate is primarily controlled by intra-particle diffusion.
Thermodynamic Analysis: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine the feasibility and nature of the adsorption. For Basic Blue 9, the thermodynamic assays concluded that the adsorption onto groundnut shell and Eichhornia charcoals was a spontaneous and endothermic process. The positive value of ΔH° confirms the endothermic nature, while the negative value of ΔG° indicates that the adsorption occurs spontaneously.
Interactive Table: Kinetic and Thermodynamic Parameters for Basic Dye Adsorption
Advanced Oxidation Processes for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com These processes are considered highly efficient for the complete mineralization of a wide range of organic pollutants into harmless compounds like CO2 and H2O.
Photocatalysis is an AOP that utilizes a semiconductor photocatalyst (like titanium dioxide, TiO2) and a light source (e.g., UV or visible light) to generate hydroxyl radicals. While research specifically detailing the photocatalytic degradation of this compound is limited, the mechanisms can be inferred from studies on structurally similar basic dyes.
The general mechanism involves the excitation of the photocatalyst by light, which generates electron-hole pairs. iau.ir These charge carriers react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−), which then attack and degrade the dye molecules.
Studies on other basic dyes, such as Basic Blue 3, have shown that AOPs like the Fenton process (Fe2+/H2O2) can achieve very high degradation efficiency, around 99%. The degradation in the Fenton process is also driven by hydroxyl radicals and can be described by pseudo-first-order kinetics. The efficiency of these processes is typically influenced by factors such as the initial pH, catalyst load, and concentration of the oxidizing agent. For instance, the degradation of Mordant Blue 9 using a Fenton-activated persulfate system was highly dependent on the initial pH, with lower pH values favoring degradation.
Bioremediation and Microbial Degradation Potential
Bioremediation utilizes microorganisms like bacteria and fungi to break down environmental pollutants. nih.gov The degradation of dyes by microbes can occur through biosorption (adsorption onto the cell surface), bioaccumulation (uptake into the cell), and biodegradation (enzymatic breakdown). nih.gov
Fungi, particularly white-rot fungi, possess powerful extracellular enzyme systems (e.g., laccases, peroxidases) capable of degrading a wide range of complex organic compounds, including dyes. nih.gov Studies have shown that the dead biomass of the fungus Aspergillus niger can effectively adsorb Basic Blue 9 through biosorption. curlyhairhub.com This suggests that fungal biomass could be used as a biosorbent for wastewater containing naphthoquinoneimine dyes.
However, the potential for complete biodegradation of this compound is not well-documented. Some research indicates that this compound may exhibit antimicrobial properties. For instance, a 0.1% concentration of this compound was found to be lethal to Streptococcus sanguis bacteria. cir-safety.org This could present a challenge for bioremediation strategies that rely on living microbial consortia. The development of microbial consortia has shown promise for degrading other dye classes, as synergistic metabolic activities can lead to more complete breakdown than single-organism cultures. sciepub.com Further research is needed to isolate and identify microbial strains or consortia capable of effectively biodegrading this compound.
Identification and Characterization of Degradation Products
A critical aspect of evaluating any degradation process is the identification of the resulting intermediate and final products to ensure they are less toxic than the parent compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose. sciepub.comspecialchem.com
However, the scientific literature currently lacks detailed studies identifying the specific degradation products of this compound. This is significantly complicated by the nature of the commercial product itself. Regulatory bodies like the European Scientific Committee on Consumer Safety (SCCS) have noted that this compound is not a single substance but a complex mixture of up to 40 different substances with significant batch-to-batch variability in composition. europa.eueuropa.eu This inherent complexity makes the characterization of its degradation pathway and the identification of all resulting byproducts a formidable analytical challenge. While studies on other dyes have successfully identified degradation intermediates, similar comprehensive data for this compound is not available. sciepub.comspecialchem.com
Environmental Persistence and Bioaccumulation Assessment
Environmental persistence refers to the length of time a chemical remains in the environment before being broken down, while bioaccumulation is the process by which a chemical builds up in an organism.
Information from databases like the Environmental Working Group (EWG) suggests a moderate concern for the persistence and bioaccumulation of this compound. ewg.org As a semi-permanent hair dye, it is designed to be relatively stable and resistant to washing, with its color lasting through several shampoos. orbasics.com This chemical stability suggests it may not degrade rapidly upon entering wastewater systems. curlyhairhub.commedium.com
Studies on the toxicokinetics of this compound in mammals indicate that dermal absorption is low. nih.gov However, this does not directly translate to its bioaccumulation potential in aquatic organisms, which is a key concern for chemicals released into waterways. earthendeavours.orgmdpi.com The widespread use of hair dyes and the fact that a significant portion is washed down the drain means that these compounds are consistently introduced into the environment. medium.comnih.gov Given the lack of specific studies on the environmental persistence and bioaccumulation of this compound in relevant environmental compartments (e.g., water, sediment), a complete assessment remains challenging.
Toxicological Research Methodologies and Findings for Basic Blue 99
Dermal Absorption and Penetration Studies
The potential for a substance to be absorbed through the skin is a critical aspect of its toxicological profile. For Basic Blue 99, a direct, non-oxidative hair colorant, researchers have employed various models to determine its percutaneous absorption. cir-safety.orgnih.govresearchgate.net
In Vitro and In Vivo Models
Both laboratory-based (in vitro) and living organism (in vivo) models have been utilized to evaluate the dermal penetration of this compound. These studies consistently indicate a low level of dermal absorption in both animals and humans. cir-safety.orgnih.govresearchgate.net
In Vivo Animal Studies: Research on Wistar rats involved the topical application of a 1% aqueous solution of 14C-labeled this compound to a 10 cm² area of intact, clipped dorsal skin. cir-safety.org The application site was occluded for 48 hours. The findings from these studies also pointed to a very low percutaneous absorption of the compound in rats. cir-safety.org Most of the applied substance was recovered in the rinse water, on the patches used for occlusion, or on the treated area of the skin, with only low levels detected in urine and feces. cir-safety.org
In Vitro Pig Skin Model: An in vitro study using pig skin, a common model for human skin, investigated the penetration of this compound from both a simple vehicle and a standard hair dye formulation. europa.eu
The use of reconstructed human epidermis (RhE) models, a type of three-dimensional (3D) in vitro model, has also been explored to assess the dermal effects of this compound. researchgate.netcir-safety.org One study utilizing an in-house 3D epidermis model with HaCaT immortalized cells suggested that dermal exposure to this compound could lead to a decrease in keratinocyte viability, potentially resulting in dermal irritation. researchgate.netcir-safety.org
Influence of Vehicle on Absorption
The formulation or "vehicle" in which a chemical is delivered can significantly influence its absorption through the skin. Studies on this compound have explored how different vehicles affect its penetration.
In one study, the skin penetration of this compound was examined as a function of the cosmetic vehicle. cir-safety.org While specific details on the range of vehicles tested are not extensively documented in the provided search results, the sensitization potential of this compound was found to be dependent on the vehicle used. cir-safety.orgnih.govresearchgate.net For instance, sensitization was observed in animals when this compound was in a Dimethyl sulfoxide (B87167) (DMSO) vehicle, but not when it was in a water-based vehicle. cir-safety.orgnih.govresearchgate.net This suggests that the choice of vehicle can alter the way the skin interacts with this compound.
Irritation and Sensitization Research
Understanding a compound's potential to cause skin and eye irritation, as well as allergic reactions (sensitization), is a cornerstone of toxicological evaluation.
Dermal Irritation Models and Assays
Animal Models: Studies on rabbits have been conducted to assess the dermal irritation potential of this compound. These studies have generally found that the compound causes minimal dermal irritation. cir-safety.orgnih.govresearchgate.net
In Vitro Models: A predictive dermal irritation assay using a three-dimensional in-house model of the epidermis with HaCaT immortalized cells was conducted. researchgate.netcir-safety.org The results from this model suggested a potential for dermal irritation, as indicated by a decrease in keratinocyte viability. cir-safety.org
Human Studies: In a modified repeated-insult patch test (RIPT) involving human volunteers, a 1-hour occlusive challenge with this compound did not result in any skin reactions. cir-safety.orgnih.gov However, case reports have documented positive patch test results to 1% this compound in a few individuals. cir-safety.orgnih.gov
Ocular Irritation Assessment
The potential for a substance to cause eye irritation has been evaluated for this compound using animal models.
Rabbit Eye Test: In a study using three albino New Zealand rabbits, a 0.5% solution of this compound was instilled into the conjunctival sac of one eye, with the other eye receiving the saline vehicle alone. cir-safety.org While the treated eyes showed discoloration from the dye, no significant ocular irritation was observed. cir-safety.orgnih.govresearchgate.net
Sensitization Potential and Vehicle Effects
Sensitization, or the potential to induce an allergic reaction upon repeated exposure, has been a key area of investigation for this compound.
Animal Studies: A guinea pig maximization test, a standard method for assessing sensitization potential, was conducted using female albino Hartley/Dunkin guinea pigs. cir-safety.orgcir-safety.org The results of animal studies have shown that the vehicle plays a crucial role in the sensitization potential of this compound. Sensitization was observed in animals when the compound was administered in a DMSO vehicle, but not when a water-based vehicle was used. cir-safety.orgnih.govresearchgate.net
Human Studies: While a modified RIPT in humans showed no sensitization, there are case reports of positive patch tests, indicating that sensitization can occur in some individuals. cir-safety.orgnih.gov Furthermore, some research has suggested that based on its chemical structure, this compound may have a sensitization potential equal to or higher than paraphenylenediamine (PPD), a well-known hair dye allergen. researchgate.net Skin prick tests have also been used to identify Type I hypersensitivity (immediate allergic reactions) to this compound in some reported cases. nih.gov
Case Studies and Hypersensitivity Reactions
The potential for this compound to induce hypersensitivity reactions has been documented in several case reports. These reports describe both immediate (Type I) and delayed hypersensitivity reactions in individuals following the use of hair dye products containing the substance.
Case studies have documented positive patch test results to 1% this compound in multiple patients. cir-safety.orgnih.govcosmeticsinfo.org One case involved a 57-year-old hairdresser who experienced a strong (+++) reaction in a prick test to 1% this compound within 15 minutes. cir-safety.org Another case described a 56-year-old woman who experienced anaphylaxis after using a new hair dye; she had a positive prick test to the dye containing this compound and to a 0.1% solution of this compound. cir-safety.org
A review of five case reports of Type I hypersensitivity (contact urticaria and anaphylaxis) caused by this compound noted that all patients were over 50 years old, and most were female. nih.gov The positive concentrations used for skin prick tests in these cases ranged from 0.1% to 1%. nih.gov In one detailed case, a 54-year-old woman with a history of atopic dermatitis and a previous reaction to a p-phenylenediamine (B122844) (PPD)-containing hair dye experienced a Type I hypersensitivity reaction 20 minutes after application of a non-PPD hair dye and a hair color conditioning agent. nih.gov Skin prick tests were positive for the two different conditioning agents she had used, both of which contained this compound. nih.gov Subsequent testing with the ingredients confirmed a positive reaction to this compound. nih.gov
In contrast to these case reports, a modified repeated-insult patch test (RIPT) involving a 1-hour occlusive challenge with this compound found no reactions among the volunteers. cir-safety.orgnih.gov Animal studies have shown that sensitization can occur when this compound is applied in a dimethyl sulfoxide (DMSO) vehicle, but not when a water vehicle is used. cir-safety.orgnih.govresearchgate.net
Table 1: Summary of Selected Hypersensitivity Case Studies for this compound
| Age/Sex of Patient | History | Product Type | Test Method | Test Concentration | Outcome | Citation(s) |
|---|---|---|---|---|---|---|
| 57-year-old Female | Hairdresser | Not specified | Prick Test | 1% this compound | +++ reaction within 15 minutes | cir-safety.org |
| 56-year-old Female | Not specified | Hair Dye | Prick Test | 0.1% this compound | Positive, with pseudopod development | cir-safety.org |
| 54-year-old Female | Atopic dermatitis, PPD allergy | Hair Colour Conditioning Agent | Skin Prick Test | Not specified | Positive reaction to product and to this compound ingredient | nih.gov |
| Not specified | Not specified | Not specified | Patch Test | 1% this compound | Positive results documented in three patients | cir-safety.orgnih.govcosmeticsinfo.org |
Genetic Toxicology and Mutagenicity Studies
The genotoxic potential of this compound has been evaluated through a series of in vitro and in vivo assays, including bacterial and mammalian cell systems.
Ames Test and Bacterial Mutation Assays
This compound has been identified as a weak mutagen in the Ames test, a bacterial reverse mutation assay. cir-safety.orgnih.govcosmeticsinfo.org It was found to induce both reverse (base pair) and frameshift mutations in various strains of Salmonella typhimurium. cir-safety.orgnih.gov Specifically, it induced gene mutations through base pair changes in strains TA100 and TA102 with metabolic activation, and frameshift mutations in strains TA1537 and TA98 both with and without metabolic activation. cir-safety.org However, in a separate bacterial assay using Escherichia coli strain 343/113, this compound did not induce mutations. cir-safety.orgnih.gov
Table 2: Summary of Bacterial Mutation Assay Findings for this compound
| Test System | Strains | Metabolic Activation | Result | Type of Mutation | Citation(s) |
|---|---|---|---|---|---|
| Ames Test | S. typhimurium TA100, TA102 | With S9 | Weakly Mutagenic | Base Pair Changes | cir-safety.org |
| Ames Test | S. typhimurium TA1537, TA98 | With and Without S9 | Weakly Mutagenic | Frameshift Mutations | cir-safety.org |
| Bacterial Assay | E. coli 343/113 | Without S9 | Not Mutagenic | Not Applicable | cir-safety.orgnih.govcosmeticsinfo.org |
Mammalian Cell Mutagenicity Assays
Table 3: Summary of Mammalian Cell Mutagenicity Assay Findings for this compound
| Assay Type | Test System | Result | Citation(s) |
|---|---|---|---|
| Mouse Lymphoma Assay | L5178Y Mouse Lymphoma Cells (TK+/- locus) | Not Mutagenic | cir-safety.orgeuropa.eueuropa.eu |
| Micronucleus Assay | Mouse Bone Marrow Cells | Not Mutagenic | cir-safety.org |
Developmental and Reproductive Toxicology Research
Studies investigating the potential for developmental and reproductive toxicity have been conducted on this compound. In a study where pregnant Sprague-Dawley rats were administered this compound by gavage from the 6th to the 15th day of gestation, no embryotoxic or teratogenic effects were observed. cir-safety.orgcir-safety.org The study concluded that under the test conditions, this compound did not cause developmental toxicity in rats. cir-safety.orgnih.govresearchgate.net The Cosmetic Ingredient Review (CIR) Expert Panel noted that this compound did not cause reproductive or developmental toxicity. cosmeticsinfo.org
Table 4: Summary of Developmental and Reproductive Toxicology Findings for this compound
| Species | Route of Administration | Exposure Period | Key Findings | Citation(s) |
|---|---|---|---|---|
| Rat (Sprague-Dawley) | Gavage | Gestation days 6-15 | No embryotoxic or teratogenic effects; no developmental toxicity observed. | cir-safety.orgnih.govcir-safety.org |
Subchronic and Chronic Exposure Studies and Systemic Effects
Subchronic oral toxicity studies have been performed on this compound in both mice and rats. In these 90-day studies, the animals were orally administered the compound and did not show any indications of cumulative toxicity. cir-safety.orgnih.govcosmeticsinfo.org A notable systemic effect observed in both test species was the discoloration of organs involved in the elimination of this compound from the body. cir-safety.orgnih.govresearchgate.net
Table 5: Summary of Subchronic Oral Toxicity Findings for this compound
| Species | Duration | Route of Administration | Key Findings | Systemic Effects | Citation(s) |
|---|---|---|---|---|---|
| Mouse | 90 days | Oral (in diet) | No indications of cumulative toxicity. | Discoloration of elimination-related organs. | cir-safety.orgnih.govcosmeticsinfo.org |
| Rat | 90 days | Oral | No indications of cumulative toxicity. | Discoloration of elimination-related organs. | cir-safety.orgnih.govcosmeticsinfo.org |
Regulatory Science and Safety Assessment of Basic Blue 99
Evolution of Safety Assessments and Re-evaluations (e.g., CIR, SCCS)
The safety of Basic Blue 99 as a cosmetic ingredient has been a subject of ongoing scrutiny and re-evaluation by key international regulatory bodies, including the U.S.-based Cosmetic Ingredient Review (CIR) Expert Panel and the European Union's Scientific Committee on Consumer Safety (SCCS). The assessments from these organizations have evolved as new data and analytical techniques have become available.
The CIR Expert Panel first published a safety assessment of this compound in 2007, concluding that the ingredient was safe for use in hair dye products within the practices and concentrations of use at that time. cir-safety.orgnih.gov The panel reviewed data on dermal absorption, which was found to be low, and noted that oral administration studies did not indicate cumulative toxicity. nih.govcosmeticsinfo.org However, in December 2022, the CIR Panel decided to reopen the safety assessment for re-evaluation, citing concerns specifically related to the variability in the ingredient's composition. cir-safety.org
A summary of the key published assessments highlights this evolution:
| Year | Organization | Conclusion | Key Rationale |
| 2007 | CIR | Safe as a hair dye ingredient. cir-safety.orgnih.gov | Based on available data on use, toxicology, and low dermal absorption. nih.govcosmeticsinfo.org |
| 2017 | SCCS | Could not conclude on the safety. cir-safety.orgeuropa.eueuropa.eu | Highly variable composition between batches; toxicological data did not match current material specifications. cir-safety.orgeuropa.eueuropa.eueuropa.eu |
| 2022 | CIR | Re-opened safety assessment. cir-safety.org | Concerns regarding the variability of the ingredient's composition. cir-safety.org |
Challenges in Safety Evaluation Due to Compositional Variability
The most significant hurdle in the safety assessment of this compound is its complex and variable composition. cir-safety.orgcir-safety.org Commercial this compound is not a single, pure substance but a mixture. nih.govspecialchem.com This variability poses a substantial challenge for toxicologists and regulators aiming to establish a definitive safety profile.
The SCCS has been particularly vocal about this issue. Their analyses of different batches of this compound revealed that it could be a mixture of up to 40 different chemical analogues and isomers, with concentrations of these components varying significantly from one batch to another. europa.euspecialchem.comeuropa.eu For example, one analysis of two batches showed they contained 23 to 32 different substances at varying concentrations. specialchem.com Later analyses of six batches confirmed this high degree of variability. europa.eueuropa.eu
This compositional inconsistency has critical implications for safety testing:
Representativeness of Data: Toxicological studies conducted on one batch may not be representative of another, making it impossible to apply the safety data universally to all "this compound" on the market. cir-safety.orgeuropa.eu The SCCS explicitly stated that the toxicological data provided in submissions did not relate to the material specifications of the batches currently being assessed. cir-safety.orgeuropa.eu
Purity Specifications: Early reports indicated that this compound dye content could be around 60% to 63%, with the remainder composed of sugars, inorganic salts, and water. nih.govcir-safety.org However, the identity and toxicological properties of the other substances in the mixture are often not fully characterized. europa.eu
Need for Clear Specifications: Both the SCCS and CIR have emphasized that a meaningful safety assessment requires a clear, well-defined set of specifications for the composition of the material intended for cosmetic use, along with supporting toxicological data that is representative of that specific composition. cir-safety.orgeuropa.eu
International Regulatory Frameworks and Harmonization Challenges
The regulatory status of this compound differs internationally, creating challenges for the global cosmetics industry. The primary differences lie in the regulatory approaches of the European Union and the United States.
In the European Union , cosmetic ingredients are regulated under Regulation (EC) No. 1223/2009. For a hair dye to be explicitly permitted, it typically requires a positive safety opinion from the SCCS. As the SCCS has been unable to conclude on the safety of this compound due to its compositional variability, it is not listed with specific use restrictions in the Annexes of the EU Cosmetics Regulation. cir-safety.orgcir-safety.org While this means there are no harmonized, EU-wide restrictions, the lack of a positive SCCS opinion places the responsibility on manufacturers to ensure and document the safety of their products containing this ingredient, creating a situation of legal and regulatory uncertainty.
In the United States , the regulatory framework for hair dyes is different. This compound falls under the category of "coal-tar" hair dyes. Under the Federal Food, Drug, and Cosmetic Act, these dyes are exempt from the FDA's color additive approval requirements, provided the product comes with a specific warning label and instructions for consumers to perform a skin patch test before use. nih.gov This approach places a greater emphasis on consumer self-testing and post-market surveillance rather than pre-market approval of the ingredient itself.
These divergent frameworks create significant harmonization challenges:
Market Access: A product formulated to meet U.S. labeling requirements may not be compliant with the safety substantiation expectations in the EU.
Data Requirements: The level of detailed compositional and toxicological data required by the SCCS in the EU is substantially different from the requirements for marketing a coal-tar hair dye in the U.S.
Global Formulations: Companies must navigate these differing legal landscapes, which can necessitate different product formulations or labeling for different regions, complicating global marketing and distribution strategies.
Q & A
Q. What cross-disciplinary approaches are needed to evaluate this compound’s bioaccumulation potential in aquatic ecosystems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
